molecular formula C81H106N18O19S B3030387 H-DL-Trp-DL-His-DL-Trp-DL-Leu-DL-Ser-DL-Phe-DL-Ser-DL-Lys-Gly-DL-Glu-DL-Pro-DL-Met-DL-Tyr-OH CAS No. 89718-47-8

H-DL-Trp-DL-His-DL-Trp-DL-Leu-DL-Ser-DL-Phe-DL-Ser-DL-Lys-Gly-DL-Glu-DL-Pro-DL-Met-DL-Tyr-OH

Cat. No.: B3030387
CAS No.: 89718-47-8
M. Wt: 1667.9 g/mol
InChI Key: UHCQKQGHSBZHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex synthetic peptide composed of alternating D- and L-configured amino acids, including tryptophan (Trp), histidine (His), leucine (Leu), serine (Ser), phenylalanine (Phe), lysine (Lys), glycine (Gly), glutamic acid (Glu), proline (Pro), methionine (Met), and tyrosine (Tyr).

Properties

CAS No.

89718-47-8

Molecular Formula

C81H106N18O19S

Molecular Weight

1667.9 g/mol

IUPAC Name

4-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[2-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C81H106N18O19S/c1-45(2)32-60(93-75(111)62(36-49-39-86-56-19-10-8-17-53(49)56)95-76(112)63(37-50-40-84-44-88-50)92-70(106)54(83)35-48-38-85-55-18-9-7-16-52(48)55)73(109)97-66(43-101)78(114)94-61(33-46-14-5-4-6-15-46)74(110)98-65(42-100)77(113)90-57(20-11-12-29-82)71(107)87-41-68(103)89-59(26-27-69(104)105)80(116)99-30-13-21-67(99)79(115)91-58(28-31-119-3)72(108)96-64(81(117)118)34-47-22-24-51(102)25-23-47/h4-10,14-19,22-25,38-40,44-45,54,57-67,85-86,100-102H,11-13,20-21,26-37,41-43,82-83H2,1-3H3,(H,84,88)(H,87,107)(H,89,103)(H,90,113)(H,91,115)(H,92,106)(H,93,111)(H,94,114)(H,95,112)(H,96,108)(H,97,109)(H,98,110)(H,104,105)(H,117,118)

InChI Key

UHCQKQGHSBZHIZ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N

Origin of Product

United States

Biological Activity

H-DL-Trp-DL-His-DL-Trp-DL-Leu-DL-Ser-DL-Phe-DL-Ser-DL-Lys-Gly-DL-Glu-DL-Pro-DL-Met-DL-Tyr-OH is a synthetic peptide composed of various amino acids that contribute to its biological activity. This compound is notable for its potential roles in neurotransmission, hormonal regulation, and various metabolic processes. This article delves into the biological activity of this peptide, supported by data tables and relevant research findings.

1. Structure and Composition

The compound consists of the following amino acids:

Amino AcidAbbreviationProperties
TryptophanTrpAromatic, Nonpolar
HistidineHisPolar, Positively Charged
LeucineLeuAliphatic, Nonpolar
SerineSerPolar, Neutral
PhenylalaninePheAromatic, Nonpolar
LysineLysPolar, Positively Charged
GlycineGlySmall, Neutral
Glutamic AcidGluPolar, Negatively Charged
ProlineProCyclic, Nonpolar
MethionineMetNonpolar, Contains Sulfur
TyrosineTyrAromatic, Polar

This diverse composition allows for unique interactions with biological receptors and enzymes.

2.1 Neurotransmission and Hormonal Regulation

The presence of tryptophan and tyrosine suggests significant roles in neurotransmission. Tryptophan is a precursor to serotonin, a key neurotransmitter involved in mood regulation, while tyrosine is involved in the synthesis of dopamine and norepinephrine, which are critical for cognitive functions and stress responses .

2.2 Enzymatic Interactions

Histidine's role in metal ion binding is crucial for enzymatic functions. It facilitates catalytic activity in various enzymes by stabilizing transition states during biochemical reactions. The peptide's structure allows it to interact effectively with enzymes involved in metabolic pathways.

2.3 Immune Response Modulation

Amino acids like glutamic acid and lysine are known to play roles in immune function. Glutamic acid serves as a neurotransmitter and is involved in cellular signaling pathways that modulate immune responses . Lysine has been shown to enhance the immune response by promoting the production of antibodies.

3.1 Anticancer Activity

Research indicates that peptides with similar compositions may exhibit anticancer properties. A study comparing various peptides found that those rich in phenylalanine and histidine were more prevalent in anticancer peptides compared to non-anticancer counterparts . This suggests potential applications of this compound in cancer therapy.

3.2 Cognitive Function Enhancement

D-amino acids have been linked to cognitive function improvements. A study demonstrated that specific amino acid profiles could serve as biomarkers for cognitive decline and dementia risk . The inclusion of tryptophan and tyrosine in this compound may enhance cognitive performance through their roles in neurotransmitter synthesis.

4. Conclusion

The biological activity of this compound is influenced by its diverse amino acid composition, which facilitates interactions with various biological systems. Its potential applications range from neuropharmacology to oncology and cognitive enhancement.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a summary based on related peptides and their properties:

Table 1: Key Comparisons with Structurally Similar Peptides

Compound Name Key Features Biological Activity (If Reported) Stability/Handling Concerns Reference
H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH Contains non-standard amino acids (xiIle, xiThr); high polarity Potential signaling modulation (unconfirmed) Sensitive to oxidative degradation
H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH Branched hydrophobic core; includes methionine (oxidation-prone) No activity reported Requires inert storage conditions
Target Compound Mixed D/L stereochemistry; multiple aromatic residues (Trp, Phe, Tyr) Unknown (insufficient data) Likely protease-sensitive due to L-residues N/A

Key Observations:

Stereochemical Complexity : The alternating D/L configuration in the target compound may enhance metabolic stability compared to all-L peptides but could reduce receptor binding specificity .

Lack of Standardized Safety Data : Unlike the compound in , which has detailed safety protocols (e.g., GHS classifications), the target peptide lacks documented handling guidelines, necessitating caution during experimental use .

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